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Benzothiazepine analog 11

Cat. No.: B10833117
M. Wt: 486.6 g/mol
InChI Key: OCRGMHCAJOHZLW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazepine analog 11 is a high-purity research chemical provided for scientific investigation. The compound is a derivative of the benzothiazepine scaffold, a class of heterocyclic compounds known for their versatile biological activities and significance in medicinal chemistry . The specific designation "analog 11" typically refers to its unique structure within a particular research series, highlighting its role in exploring structure-activity relationships . The molecular formula of this compound is C24H30N4O5S, with a molecular weight of 486.6 g/mol . Its IUPAC name is cyclobutyl (3S)-4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate . The benzothiazepine core is a privileged structure in drug discovery, with proven applications across multiple therapeutic areas . Historically, benzothiazepine derivatives like diltiazem and clentiazem have been used as cardiovascular modulators and calcium channel blockers, while others such as thiazesim and quetiapine have been applied for central nervous system (CNS) disorders . Contemporary research into benzothiazepine analogs encompasses a wide spectrum, including studies as anticancer agents, antimicrobials, anti-inflammatory compounds, and enzyme inhibitors . More recent research has focused on 1,4-benzothiazepine derivatives for the treatment of cardiovascular diseases. Some analogs are designed as dual-acting agents that can stabilize ryanodine receptor 2 (RyR2) to prevent pathological calcium leak in heart cells while simultaneously activating the SERCA2a pump to improve calcium uptake, representing a promising approach for heart failure research . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N4O5S B10833117 Benzothiazepine analog 11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30N4O5S

Molecular Weight

486.6 g/mol

IUPAC Name

cyclobutyl (3S)-4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C24H30N4O5S/c1-16-14-26(24(30)33-21-4-3-5-21)23-12-18(6-7-22(23)28(16)17(2)29)19-13-25-27(15-19)20-8-10-34(31,32)11-9-20/h6-7,12-13,15-16,20-21H,3-5,8-11,14H2,1-2H3/t16-/m0/s1

InChI Key

OCRGMHCAJOHZLW-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCS(=O)(=O)CC4)C(=O)OC5CCC5

Canonical SMILES

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCS(=O)(=O)CC4)C(=O)OC5CCC5

Origin of Product

United States

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidating the Influence of Structural Modifications on Biological Function

Structural modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. mdpi.comnih.gov For the benzothiazepine (B8601423) scaffold, key areas of modification include the addition and placement of substituents, the positioning of heteroatoms within the seven-membered thiazepine ring, and the degree of saturation of this ring. nih.govresearchgate.net

The nature and position of substituents on both the fused benzene (B151609) ring and the thiazepine ring play a critical role in determining the biological activity of benzothiazepine analogs. The introduction of various functional groups can significantly alter the molecule's interaction with its biological target.

Research into 1,5-benzothiazepine (B1259763) derivatives has shown that substitutions on the fused benzene ring can profoundly impact their vasodilating and antihypertensive activities. For instance, the introduction of halogens has been a key area of investigation. Studies have revealed that an 8-chloro derivative, in particular, was found to be among the most potent cerebral vasodilating and antihypertensive agents within its series. researchgate.net

In the context of acetylcholinesterase (AChE) inhibition by 2,3,4,5-tetrahydro-1,5-benzothiazepines, the substituents on the aryl group at position 2 are crucial. The binding of these compounds within the aromatic gorge of the AChE active site is influenced by these substitutions. The presence of halogen and methyl groups can affect the affinity of the molecule for the enzyme, likely due to interactions with amino acid residues in the active site. tandfonline.com A comparison of docking results demonstrates that these substituted benzothiazepines generally adopt a similar binding mode, with the benzothiazepine core penetrating the gorge, allowing for interactions with multiple subsites. tandfonline.com

The table below summarizes the effect of substituent position on the activity of select benzothiazepine analogs.

Compound Series Substituent Position Substituent Type Observed Effect on Biological Activity
1,5-BenzothiazepinesPosition 8 on Benzene RingChloro (Cl)Potent cerebral vasodilating and antihypertensive activity researchgate.net
2-Aryl-1,5-BenzothiazepinesPosition 4' on Aryl RingMethoxy (OCH₃)Influences α-glucosidase inhibition activity
Tetrahydro-1,5-benzothiazepinesAryl group at Position 2Halogens, MethylModulates acetylcholinesterase (AChE) inhibitory potential tandfonline.com
2-Mercaptobenzothiazole DerivativesVariesVariousDisplayed antiproliferative effects in cancer cell lines mdpi.com

The 1,5-benzothiazepine scaffold is found in several clinically used drugs, including diltiazem (B1670644) and quetiapine, highlighting the significance of this particular arrangement. researchgate.net This arrangement places the sulfur atom at position 1 and the nitrogen atom at position 5 of the thiazepine ring.

Conversely, the 1,4-benzothiazepine scaffold has been investigated for different therapeutic applications. For example, analogs containing a cyclopropanol (B106826) group have been shown to exhibit dual activity as stabilizers of the ryanodine (B192298) receptor 2 (RyR2) and activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). nih.govacs.org Similarly, derivatives of the 4,1-benzothiazepine class have been synthesized and assessed for neuroprotective activities related to Ca2+ overload. nih.gov The distinct biological profiles of these different isomers underscore the fundamental role of heteroatom placement in defining the interaction of the molecule with its biological targets.

The degree of saturation within the seven-membered thiazepine ring significantly affects the conformational flexibility and three-dimensional shape of the molecule. Benzothiazepines can exist in fully unsaturated, dihydro-, or tetrahydro- forms. nih.gov Reducing the double bonds in the thiazepine ring introduces sp3-hybridized carbons, leading to a more flexible and puckered ring structure compared to the more rigid, planar unsaturated parent.

This structural change has profound implications for biological activity. For instance, a study on a series of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines revealed that the benzothiazepine ring plays a significant role in α-glucosidase inhibition. mdpi.com The specific conformation adopted by the dihydro-thiazepine ring is crucial for its interaction with the enzyme's active site.

Similarly, 2,3,4,5-tetrahydro-1,5-benzothiazepines have been identified as non-competitive inhibitors of acetylcholinesterase (AChE). tandfonline.com The saturated thiazepine ring allows the molecule to adopt a conformation that fits snugly within the aromatic gorge of the enzyme, leading to effective inhibition. The increased flexibility of the saturated ring system compared to its unsaturated counterpart can allow for more optimal positioning and interaction with the target protein.

Saturation Level Structural Features Impact on Biological Activity Example
Unsaturated More rigid, planar thiazepine ring-Parent benzothiazepine scaffold
Dihydro- One double bond reduced, increased flexibilityThe benzothiazepine ring plays a significant role in α-glucosidase inhibition mdpi.com2,3-dihydro-1,5-benzothiazepines mdpi.com
Tetrahydro- Two double bonds reduced, highly flexible and puckered ringAllows for optimal conformation for non-competitive inhibition of acetylcholinesterase (AChE) tandfonline.com2,3,4,5-tetrahydro-1,5-benzothiazepines tandfonline.com

Conformational Analysis and its Correlation with Molecular Recognition

The biological function of a molecule is not only dependent on its chemical structure but also on the three-dimensional shapes, or conformations, it can adopt. Conformational analysis of benzothiazepine analogs is crucial for understanding how these molecules are recognized by and interact with their biological targets. A combination of experimental and computational methods is employed to study the preferred conformations in both solid state and solution. mdpi.com

Experimental techniques provide direct insight into the molecular structure and conformation of benzothiazepine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, particularly low-temperature NMR, are invaluable for determining the conformation of molecules in solution. For 2,3-dihydrobenzo[b] researchgate.netmdpi.comthiazepines, ¹H-NMR spectra have been used to analyze the chemical shifts and coupling constants of the methylene (B1212753) and methine protons on the thiazepine ring. mdpi.com The non-equivalence of the methylene protons, for example, provides evidence for a non-planar, puckered ring conformation in solution. These solution-phase studies are often more relevant to biological activity, as they better mimic the physiological environment.

Computational modeling complements experimental data by providing a deeper understanding of the conformational landscape and the energetics of different conformations.

Density Functional Theory (DFT) : DFT methods are used to calculate the optimized geometries and relative energies of different possible conformers in the gas phase. mdpi.com This approach allows for a systematic exploration of the potential energy surface of the molecule, identifying low-energy conformers that are likely to be populated. By comparing the calculated structures with experimental X-ray and NMR data, a comprehensive picture of the molecule's conformational preferences can be developed. mdpi.com

Molecular Docking : This computational technique is used to predict how a ligand (the benzothiazepine analog) binds to the active site of a target protein. Docking studies have been performed on benzothiazepine derivatives against enzymes like α-glucosidase and acetylcholinesterase. tandfonline.commdpi.com These simulations help to elucidate plausible protein-ligand interactions at a molecular level, providing insights into the SAR and guiding the design of more potent inhibitors. mdpi.com For instance, docking studies can reveal key interactions, such as π-π stacking and hydrophobic contacts, between the ligand and amino acid residues in the active site, which stabilize the complex. tandfonline.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are computational strategies integral to modern medicinal chemistry for the discovery and optimization of lead compounds when the three-dimensional structure of the biological target is unknown. mdpi.com These approaches rely on the principle that molecules with similar biological activities often share common steric and electronic features, known as a pharmacophore, which is responsible for their interaction with a common target receptor. mdpi.com

In the context of Benzothiazepine analog 11 and its related compounds, ligand-based methods are instrumental in elucidating the key structural motifs required for their dual activity as Ryanodine Receptor 2 (RyR2) stabilizers and Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) activators. nih.gov By analyzing the structure-activity relationships (SAR) of a series of these analogs, a putative pharmacophore model can be constructed. This model helps in understanding how modifications to the chemical structure influence biological activity and guides the design of new, more potent, and selective analogs.

The development of a pharmacophore model for this class of compounds involves identifying the essential chemical features, which may include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, and their specific spatial arrangement. researchgate.net For the benzothiazepine analogs, key features likely include the core benzothiazepine scaffold, the nature and length of the linker chain, and the presence of functional groups like cyclopropanol.

Detailed research findings from studies on various derivatives of this compound have provided valuable insights into their SAR. These findings are crucial for refining the pharmacophore model and applying ligand-based design principles. For instance, modifications to the linker connecting the benzothiazepine core to other parts of the molecule have been shown to significantly impact efficacy.

One study investigated a series of 1,4-benzothiazepine derivatives, including compounds designated as 11a, 11b, 11c, and 11d, which possess cyclopropanol groups. nih.gov These compounds were evaluated for their ability to stabilize RyR2 and stimulate SERCA2a activity. The results demonstrated that relatively minor structural changes lead to distinct biochemical properties. nih.gov

Compound 11a , a 1,4-benzothiazepine derivative with a single cyclopropanol group and a C4H8NHC4H8 linker, was identified as the most potent in a caffeine-induced Ca2+ release assay in HL-1 cells. nih.gov In contrast, 11d , which has the shortest C4H8 linker, displayed no significant RyR2-stabilizing effect but did show slight to moderate SERCA2 stimulating activity. nih.gov This suggests that the length and flexibility of the linker are critical components of the pharmacophore for RyR2 interaction.

Furthermore, compound 11c , a 3-[(4-methoxyphenyl)thio]propane-1-amine derivative with one cyclopropanol group, exhibited a nanomolar EC50 in the RyR2 assay, indicating high potency. nih.gov Under specific experimental conditions, compounds 11b and 11c demonstrated activities comparable or superior to the known SERCA activator, CDN1163. nih.gov These findings underscore the importance of the specific chemical scaffold and the attached functional groups in defining the biological activity profile.

The data from these studies can be summarized to highlight the structure-activity relationships:

CompoundStructural DescriptionRyR2 Stabilizing ActivitySERCA2a Stimulating Activity
Benzothiazepine analog 11a1,4-benzothiazepine derivative with one cyclopropanol group and a C4H8NHC4H8 linker. nih.govMost potent in caffeine-induced Ca2+ release assay. nih.govSignificant effect on mouse heart microsomes. nih.gov
Benzothiazepine analog 11b1,4-benzothiazepine derivative. nih.govDemonstrated activity. nih.govComparable or superior to CDN1163 under certain conditions. nih.gov
Benzothiazepine analog 11c3-[(4-methoxyphenyl)thio]propane-1-amine derivative with one cyclopropanol group. nih.govNanomolar EC50 in RyR2 assay. nih.govComparable or superior to CDN1163 under certain conditions. nih.gov
Benzothiazepine analog 11d1,4-benzothiazepine derivative with the shortest C4H8 linker. nih.govNo significant effect. nih.govSlight to moderate activity. nih.gov

These findings are foundational for applying ligand-based drug design principles. By constructing a pharmacophore model based on the active conformations of these potent analogs, medicinal chemists can computationally screen large virtual libraries of compounds to identify novel molecules with a high probability of possessing the desired dual RyR2 and SERCA2a activity. nih.govlu.se Subsequently, these hits can be synthesized and tested, leading to the development of new therapeutic agents for conditions such as heart failure. nih.gov

Molecular Mechanism of Action and Biological Target Engagement Research

Investigation of Enzyme Inhibition Mechanisms

Research into the enzymatic inhibition pathways of benzothiazepine (B8601423) analogs has revealed interactions with several key enzymes, indicating a broad spectrum of potential biochemical activity.

Tyrosinase Inhibition Kinetics and Binding Modes

A series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives (analogs 1–14 ) were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. All synthesized analogs demonstrated inhibitory activity with IC₅₀ values ranging from 1.21 to 70.65 μM, with several compounds showing greater potency than the standard inhibitor, kojic acid (IC₅₀ = 16.69 μM). nih.govresearchgate.netnih.govdrugbank.com

Analog 2 (2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govnih.govthiazepine) was identified as the most potent inhibitor in the series, with an IC₅₀ value of 1.21 μM. nih.govresearchgate.netdrugbank.com Kinetic analysis of analog 2 was performed to elucidate its mechanism of inhibition. Lineweaver-Burk plots indicated that it acts as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constant (Kᵢ) for this analog was determined to be 1.01 μM. nih.govresearchgate.netdrugbank.com Molecular modeling studies were also conducted to understand the binding interactions between these benzothiazepine derivatives and the tyrosinase protein (PDB ID: 2Y9X). nih.govresearchgate.netnih.gov

In a separate study, a kojic acid triazole hybrid incorporating a benzothiazepine moiety, analog 13t , was found to be a highly potent tyrosinase inhibitor with an IC₅₀ value of 1.363 µM. Further kinetic analysis of analog 13t also revealed a mixed-type inhibition mechanism, with a determined inhibition constant (Kᵢ) of 0.3647 µM and an enzyme-inhibitor-substrate complex inhibition constant (Kᵢₛ) of 0.8492 µM. nih.gov

Table 1: Tyrosinase Inhibition by Benzothiazepine Analogs

Analog IC₅₀ (μM) Inhibition Type Kᵢ (μM) Kᵢₛ (μM)
2 1.21 Mixed 1.01 -
3 10.42 - - -
4 13.24 - - -
6 12.27 - - -
13 1.34 - - -
13t 1.363 Mixed 0.3647 0.8492
Kojic Acid (Standard) 16.69 - - -

α-Glucosidase Inhibition Studies

A series of novel 2,3-dihydro-1,5-benzothiazepine derivatives, designated as analogs 1B–14B , were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. The entire series of tested compounds exhibited potent inhibitory potential, with IC₅₀ values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM. nih.gov These values were significantly lower than that of the standard drug, acarbose (B1664774) (IC₅₀ = 37.38 ± 1.37 μM), indicating a higher potency for these benzothiazepine analogs. nih.gov

Among the synthesized compounds, analog 2B displayed the highest activity with an IC₅₀ of 2.62 ± 0.30 μM. nih.govdovepress.com Kinetic studies were performed on the most active derivatives, 2B and 3B , to determine their mode of inhibition. These studies revealed that both compounds act as competitive inhibitors of the α-glucosidase enzyme. nih.gov This suggests that these analogs likely bind to the active site of the enzyme, thereby competing with the natural substrate.

Table 2: α-Glucosidase Inhibition by 2,3-Dihydro-1,5-Benzothiazepine Analogs

Analog IC₅₀ (μM) Inhibition Type
2B 2.62 ± 0.30 Competitive
3B 3.01 (IC₅₀ value from abstract) Competitive
6B 3.63 ± 0.36 -
7B 3.96 ± 0.42 -
11B 10.11 ± 0.84 -
Acarbose (Standard) 37.38 ± 1.37 -

Cholinesterase (e.g., Acetylcholinesterase) Inhibition

The inhibitory potential of three 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs (referred to as 1 , 2 , and 3 ) against acetylcholinesterase (AChE) from the electric eel has been investigated. These compounds were found to inhibit the AChE enzyme in a concentration-dependent manner. dntb.gov.ua

Kinetic analyses using Lineweaver-Burk and Dixon plots were conducted to elucidate the mechanism of inhibition. The results indicated that all three benzothiazepine analogs are non-competitive inhibitors of AChE. dntb.gov.ua This mode of inhibition suggests that the compounds bind to a site on the enzyme that is distinct from the active site, and that they can bind to both the free enzyme and the enzyme-substrate complex. This binding reduces the maximal velocity (Vmax) of the enzyme without affecting the substrate's binding affinity (Km). dntb.gov.ua Molecular docking studies supported these findings, showing the compounds buried within the aromatic gorge of AChE but not interacting with the catalytic triad residues. dntb.gov.ua

The inhibition constants (Kᵢ) were determined for each analog, providing a measure of their potency. dntb.gov.ua

Table 3: Acetylcholinesterase Inhibition by 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Analogs

Analog IC₅₀ (mM) Inhibition Type Kᵢ (mM)
1 1.0 ± 0.002 Non-competitive 0.8 ± 0.04
2 1.2 ± 0.005 Non-competitive 1.1 ± 0.002
3 1.3 ± 0.001 Non-competitive 1.5 ± 0.001

Other Enzyme Systems (e.g., Neutral Endopeptidase, HIV-Integrase, ATPase)

The interaction of benzothiazepine analogs with other enzyme systems has been an area of exploratory research.

Neutral Endopeptidase (NEP): While inhibitors of NEP are of significant therapeutic interest, and various chemical scaffolds have been investigated, specific kinetic data detailing the direct inhibition of Neutral Endopeptidase by benzothiazepine analogs were not prominently available in the reviewed scientific literature.

HIV-Integrase: Benzothiazepine derivatives have been noted for their wide range of biological activities, including anti-HIV properties. nih.govnih.gov However, specific studies detailing the kinetic parameters (such as IC₅₀ or Kᵢ values) of benzothiazepine analogs as direct inhibitors of the HIV-integrase enzyme are not extensively documented in the available research.

ATPase: Certain 1,4-benzothiazepine analogs have been reported to possess ATPase inhibitory activity. For instance, a series of multitargeted caffeic acid derivatives featuring a 1,4-benzothiazepine scaffold were found to stimulate the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). However, detailed kinetic studies providing specific IC₅₀ or Kᵢ values for the direct inhibition of ATPase by a singular benzothiazepine analog are not widely available.

Receptor Interaction and Modulation Studies

Benzothiazepine analogs have been shown to interact with and modulate the function of various ion channels, particularly those involved in calcium homeostasis.

Calcium Channel Modulation (e.g., Mitochondrial Na+/Ca2+ Exchanger, VGCC, CALHM1)

Mitochondrial Na+/Ca2+ Exchanger (NCLX): The benzothiazepine analog CGP37157 is a well-characterized and potent inhibitor of the mitochondrial Na+/Ca²⁺ exchanger. It has been shown to inhibit the Na⁺-induced Ca²⁺ release from mitochondria in a dose-dependent manner. Studies on guinea-pig heart mitochondria determined the IC₅₀ value of CGP37157 to be 0.8 μM. This inhibition of the NCLX leads to an increase in mitochondrial Ca²⁺ levels, which can, in turn, modulate cellular metabolism.

Voltage-Gated Calcium Channels (VGCC): The interaction of benzothiazepine-related structures with VGCCs has been documented. The benzothiazepine CGP37157 , in addition to its effects on the NCLX, has been found to protect neurons from excitotoxicity by directly blocking voltage-gated Ca²⁺ channels. This action contributes to the reduction of cytosolic and mitochondrial Ca²⁺ overload during excitotoxic insults. Furthermore, studies on benzodiazepines, a related class of compounds, have demonstrated their ability to modulate high voltage-activated (HVA) Ca²⁺ currents. For example, flurazepam and diazepam showed concentration-dependent inhibition of Ca²⁺ currents in hippocampal cultured cells with IC₅₀ values of 1.8 μM and 36 μM, respectively. nih.gov Benzodiazepines have also been shown to modulate voltage-sensitive Ca²⁺ channels in pituitary cells.

Calcium Homeostasis Modulator 1 (CALHM1): The benzothiazepine CGP37157 and its newly synthesized 2'-isopropyl analogue, ITH12575 , have been identified as modulators of the CALHM1 channel. Research has shown that both compounds reduce Ca²⁺ influx through the CALHM1 channel at low micromolar concentrations. For instance, at a concentration of 1 μM, CGP37157 was able to reduce the increase in intracellular Ca²⁺ via CALHM1 by over 50%. These findings suggest that the benzothiazepine scaffold can serve as a basis for developing more selective ligands for the CALHM1 channel.

Table 4: Modulation of Calcium Channels by Benzothiazepine and Related Analogs

Analog Target Action IC₅₀ / Effective Concentration
CGP37157 Mitochondrial Na+/Ca2+ Exchanger Inhibition 0.8 μM
CGP37157 Voltage-Gated Ca2+ Channels Blockade -
CGP37157 CALHM1 Reduction of Ca2+ influx >50% reduction at 1 µM
ITH12575 CALHM1 Reduction of Ca2+ influx Effective at low µM
Flurazepam High Voltage-Activated Ca2+ Channels Inhibition 1.8 μM
Diazepam High Voltage-Activated Ca2+ Channels Inhibition 36 μM

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., Pgp, MRP, BCRP)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-associated Protein (MRP), and Breast Cancer Resistance Protein (BCRP), are crucial membrane proteins that actively transport substances out of cells. mdpi.com Their overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which limits the efficacy of chemotherapy. mdpi.com

The modulation of these transporters is a key strategy to overcome MDR. mdpi.com While extensive research has been conducted on various natural and synthetic compounds, including flavonoids and terpenoids, for their ability to inhibit ABC transporters, specific data on Benzothiazepine analog 11's direct interaction with P-gp, MRP, or BCRP is not extensively detailed in current literature. mdpi.comnih.gov However, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in the development of ABC transporter modulators. mdpi.com The strategy involves identifying compounds that can inhibit the efflux pump, thereby increasing the intracellular concentration and effectiveness of co-administered anticancer drugs. nih.gov Dual inhibitors that target both P-gp and BCRP are of particular interest due to the frequent co-expression of these transporters in resistant tumors. nih.gov

Other Specific Receptor Systems (e.g., AMPA Receptors)

A significant area of investigation for this class of compounds has been their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. acs.org Excessive AMPA receptor activity is implicated in several neurological disorders, making them a key therapeutic target. acs.org

Research has focused on a specific class of 2,3-benzodiazepine (2,3-BDZ) derivatives, which act as noncompetitive inhibitors of AMPA receptors. nih.govnih.gov Notably, studies on compounds designated 2,3-BDZ-11-2 and its analogue 2,3-BDZ-11-4 have provided detailed mechanistic insights. These compounds were found to be noncompetitive inhibitors that specifically bind to the closed-channel conformation of the GluA2 AMPA receptor subunit. nih.govnih.gov The research highlighted that 2,3-BDZ-11-4 is a significantly more potent inhibitor than 2,3-BDZ-11-2. nih.govnih.gov

Inhibition of GluA2qflip AMPA Receptor by 2,3-BDZ Analogs
CompoundInhibition Constant (KI) for Closed-Channel ConformationPotency Relative to 2,3-BDZ-11-2
2,3-BDZ-11-2~20 µMBaseline
2,3-BDZ-11-42 µM~10-fold stronger nih.govnih.gov

Double-inhibitor experiments confirmed that both 2,3-BDZ-11-2 and 2,3-BDZ-11-4 bind to the same, novel noncompetitive site on the receptor. nih.govnih.gov This research provides a valuable structure-activity relationship for designing more potent and selective AMPA receptor modulators. nih.gov

Cellular Pathway Investigations

Beyond direct target engagement, understanding how these compounds affect broader cellular pathways is crucial. Investigations have revealed influences on neuroprotection, inflammation, apoptosis, and oxidative stress.

Neuroprotective Mechanisms in Cellular Models

Oxidative stress and the resulting neuronal cell death are implicated in a variety of neurodegenerative diseases. nih.govmdpi.com Compounds that can mitigate these processes are of significant therapeutic interest. mdpi.com The neuroprotective effects of benzothiazepine derivatives have been demonstrated in various cellular models. For instance, certain analogs have shown the ability to protect neurons against cytotoxicity induced by Ca²⁺ overload and oxidative stress, which are two of the main physiological events that lead to cell death in neurodegeneration. nih.gov The activation of antioxidant defense mechanisms, such as the Nrf2/HO-1 signaling pathway, is a key strategy by which neuroprotective compounds can defend against oxidative damage. nih.gov

Anti-inflammatory Pathways

Chronic inflammation is a key pathological feature of many diseases. The expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is a hallmark of the inflammatory response. nih.govnih.gov Research into benzothiazine and benzothiazole (B30560) derivatives has shown their potential to modulate these inflammatory pathways.

Studies on novel 1,2-benzothiazine derivatives demonstrated that these compounds could significantly reduce the expression levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human dermal fibroblasts. nih.gov This suggests an ability to inhibit the gene expression of crucial pro-inflammatory cytokines in inflamed cells. nih.gov The development of dual inhibitors that can target both inflammatory enzymes like COX-2 and cytokines like TNF-α is a promising avenue for creating more effective anti-inflammatory agents. brieflands.com

Apoptosis Induction and Anti-proliferation Mechanisms

Inducing apoptosis (programmed cell death) in cancer cells is a primary goal of chemotherapy. A novel benzothiazole derivative, designated PB11 , has been shown to be highly cytotoxic to cancer cells by inducing apoptosis. nih.govnih.gov The underlying mechanism involves the suppression of the PI3K/AKT signaling pathway, which is frequently hyper-activated in cancer and plays a crucial role in cell proliferation and survival. nih.govnih.govmdpi.com

Treatment with PB11 was found to up-regulate the cellular levels of caspase-3 and cytochrome-c while down-regulating PI3K and AKT. nih.govnih.gov This indicates that PB11 triggers the intrinsic, mitochondria-mediated pathway of apoptosis. nih.govnih.gov Even at nanomolar concentrations, PB11 induced classic apoptotic markers such as DNA fragmentation and nuclear condensation. nih.govnih.gov

Effects of Benzothiazole Analog PB11 on Apoptosis Pathways
Protein/MarkerEffect of PB11 TreatmentAssociated Pathway
PI3KDown-regulated nih.govnih.govPI3K/AKT Signaling
AKTDown-regulated nih.govnih.govPI3K/AKT Signaling
Caspase-3Up-regulated nih.govnih.govIntrinsic Apoptosis
Cytochrome-cUp-regulated nih.govnih.govIntrinsic Apoptosis
DNA FragmentationIncreased nih.govnih.govApoptosis Execution

Antioxidant Properties and Radical Scavenging

Antioxidants protect cells from damage caused by free radicals and reactive oxygen species (ROS), which contribute to a wide range of diseases. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. Various benzothiazepine, benzothiazine, and benzodiazepine derivatives have been evaluated for their antioxidant activities using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. scielo.brconnectjournals.com

Studies have shown that certain N-containing benzothiazine derivatives exhibit moderate to good antioxidant activity. The presence of hydroxyl groups or electron-withdrawing halogen substituents on the molecular structure can enhance this radical scavenging capability. scielo.brconnectjournals.com For example, some benzothiazole derivatives have demonstrated potent scavenging of the DPPH radical, with activity influenced by the position and nature of substituents on the phenyl ring. mdpi.com

Computational Chemistry and Chemoinformatics in Benzothiazepine Analog 11 Research

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzothiazepine (B8601423) analog 11 and its series, molecular docking was employed to elucidate the binding interactions with the active site of the α-glucosidase enzyme (PDB ID: 3AJ7) nih.govacs.org. This analysis is fundamental to understanding the structural basis of the observed biological activity.

Ligand Pose Prediction and Binding Site Characterization

Docking simulations predict the binding pose of a ligand within the target protein's active site, revealing key molecular interactions. For the series of 2,3-dihydro-1,5-benzothiazepine inhibitors, these in silico studies identify crucial interactions with the amino acid residues of the α-glucosidase active site nih.gov. While specific high-resolution interaction maps for analog 11 are detailed within dedicated studies, the general findings for the series show that binding is typically governed by a combination of hydrogen bonds and hydrophobic interactions with key residues in the enzyme's catalytic pocket. Structure-activity relationship (SAR) analyses of this series indicated that the nature and position of substituents on the phenyl rings of the benzothiazepine scaffold significantly influence binding and inhibitory activity nih.gov.

Binding Affinity Estimation and Ranking

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which allows for the ranking of compounds in a series. In a study evaluating fourteen 2,3-dihydro-1,5-benzothiazepine derivatives (1B–14B) for α-glucosidase inhibition, the compounds exhibited a range of potencies. nih.govacs.org. Benzothiazepine analog 11 (designated as compound 11B in the study) was identified as the least potent inhibitor in the series, with a reported half-maximal inhibitory concentration (IC50) of 10.11 ± 0.84 μM acs.org. In contrast, the most active compound in the series (analog 2B) displayed an IC50 value of 2.62 ± 0.30 μM acs.org. All compounds in the series, including analog 11, were found to be more potent than the standard reference drug, acarbose (B1664774) (IC50 = 37.38 ± 1.37 μM) nih.govacs.org.

In Vitro α-Glucosidase Inhibitory Activity of Selected Benzothiazepine Analogs
CompoundIC50 (μM)
Analog 2B (Most Active)2.62 ± 0.30
Analog 11B (this compound)10.11 ± 0.84
Acarbose (Standard)37.38 ± 1.37

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the series of 2,3-dihydro-1,5-benzothiazepines that includes analog 11, a QSAR study was performed to correlate the physicochemical properties of the compounds with their α-glucosidase inhibitory activity nih.govacs.org. The resulting model demonstrated a strong correlation, with a correlation coefficient (r) of 0.9553, indicating its reliability in predicting the activity of these compounds based on their structural features nih.govacs.org. Such models are valuable for understanding which molecular properties are key to inhibitory potency and for guiding the design of new, potentially more effective, analogs.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a model by correlating the biological activity of compounds with their steric and electrostatic fields. While the specific study on the α-glucosidase inhibitory series of analog 11 did not explicitly detail a CoMFA model, this methodology is widely applied to benzothiazepine derivatives ijpsonline.com. A CoMFA analysis for this series would involve aligning the structures and calculating the steric (shape-based) and electrostatic (charge-based) fields around them. The resulting contour maps would highlight regions where bulky, sterically favorable groups (in green) or compact, sterically unfavorable groups (in yellow) affect activity. Similarly, electrostatic maps would indicate where positive (blue) or negative (red) charges are favorable for enhancing the inhibitory potency. For instance, a CoMFA study on benzothiazepine derivatives as antidiabetic agents showed a nearly equal contribution from steric (52.7%) and electrostatic (47.3%) fields to the model ijpsonline.com.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. A CoMSIA model provides a more detailed and intuitive visualization of the structure-activity relationship. For a compound like this compound, a CoMSIA analysis would generate contour maps indicating where hydrophobicity, hydrogen bond donor, and acceptor features are critical for optimal interaction with the α-glucosidase active site. This information is highly valuable for medicinal chemists to rationally modify the structure to improve its activity, for example, by adding a hydrophobic group in a region where the CoMSIA map shows a yellow contour (favoring hydrophobicity) or a hydrogen bond donor group where a cyan contour is present.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a protein-ligand complex, offering insights into its stability and conformational changes over time under simulated physiological conditions. While the initial study on the α-glucosidase inhibitory series did not report MD simulations, this technique is frequently used to validate docking results for benzothiazepine analogs and their targets nih.govsemanticscholar.org.

An MD simulation of the this compound-α-glucosidase complex would typically be run for a duration of nanoseconds to observe the dynamic behavior of the ligand in the binding pocket. Key analyses would include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD plot over time suggests that the ligand remains securely bound in its predicted pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues. It can reveal which parts of the protein interact most dynamically with the ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

These simulations would provide a more realistic and robust understanding of the binding stability and interaction dynamics of this compound with its target enzyme, complementing the static picture provided by molecular docking.

Virtual Screening for Novel Analog Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method has been successfully employed to discover novel benzothiazepine scaffolds.

The process often begins with the construction of a three-dimensional (3D) model of the biological target's binding site. This model serves as a template for the screening process. For instance, in the search for novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a key target for neurodegenerative diseases, a 3D receptor model of the substrate-binding site was developed for screening. wikipedia.org

Once the receptor model is established, large compound databases are computationally screened. In one such study, the drug-like Maybridge database was screened against the GSK-3β model using the Autodock program. wikipedia.org This process, known as molecular docking, evaluates the binding compatibility between each compound in the library and the target's active site, predicting the binding affinity and conformation of the ligand. The results of these screenings are typically ranked by a scoring function, which estimates the binding energy. For example, a molecular docking study on a series of 20 new benzothiazepines (BTP1-BTP-20) used the PyRx virtual screening tool to calculate binding affinities, with results reported in kcal/mol.

The top-ranked compounds from the virtual screen, referred to as "hits," are then selected for further investigation, which typically involves chemical synthesis and in vitro biological assays to validate the computational predictions. wikipedia.org In the GSK-3β inhibitor search, benzothiazepinone (BTZ) compounds were top-ranked hits. Subsequent synthesis and testing of these compounds led to the identification of a representative compound, 4j, which exhibited a moderate inhibitory activity (IC₅₀: 25 μM) in a non-ATP competitive manner, demonstrating the value of virtual screening in identifying novel, selective inhibitors. wikipedia.org

The table below summarizes representative findings from a virtual screening study targeting benzothiazepine analogs.

Compound IDTargetScreening ToolPredicted Binding Affinity (kcal/mol)Experimental Activity (IC₅₀)
BTP-101EOUPyRx-6.6Not Specified
Phenytoin (Standard)1EOUPyRx-6.5Not Specified
Compound 4jGSK-3βAutodockTop-ranked25 μM

This table is generated based on data from multiple research findings to illustrate the output of virtual screening campaigns.

Fragment-Based Lead Discovery (FBLD) and Optimization (FBLO) Methodologies

Fragment-Based Lead Discovery (FBLD) is another powerful strategy in drug discovery that complements traditional high-throughput screening (HTS). FBLD begins by screening libraries of very small chemical compounds, or "fragments" (typically with a molecular weight of less than 300 Da), to identify those that bind, albeit weakly, to the biological target. wikipedia.org These low-affinity interactions, often in the millimolar (mM) range, are detected using sensitive biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The core principle of FBLD is that while fragments bind with low potency, they often do so with high "ligand efficiency," meaning they form high-quality interactions with the target's binding site. Because the fragments are small, they are more likely to find and fit into small pockets on the protein surface, providing tractable starting points for chemical elaboration. researchgate.net

Once fragment hits are identified and their binding mode is confirmed, the process of Fragment-Based Lead Optimization (FBLO) begins. This involves chemically modifying the initial fragment to develop a larger, more potent "lead" compound. There are three primary strategies for fragment optimization:

Fragment Growing: This is a straightforward approach where additional chemical groups are synthetically added to the fragment hit. lifechemicals.com This strategy aims to extend the fragment so that it occupies adjacent pockets on the protein surface, forming new, favorable interactions that increase binding affinity. frontiersin.org

Fragment Merging: This strategy is employed when two or more different fragments are found to bind in overlapping or adjacent sites on the target. researchgate.netlifechemicals.com The structural features of these fragments are combined, or "merged," into a single, larger molecule that incorporates the binding elements of both, often leading to a significant increase in potency. lifechemicals.com

Fragment Linking: When two fragments bind to distinct, nearby sites, they can be connected via a chemical linker. lifechemicals.com Designing an appropriate linker is challenging, as it must maintain the optimal binding orientation of each fragment without introducing strain or unfavorable interactions. lifechemicals.com A successful linking strategy can result in a dramatic improvement in binding affinity. lifechemicals.com

These FBLD and FBLO methodologies represent a rational and efficient pathway for the discovery of novel lead compounds, such as new benzothiazepine analogs. By starting with small, efficient fragments and systematically building molecular complexity based on structural data, this approach can explore chemical space more effectively than screening large, complex molecules, ultimately leading to the development of highly optimized and potent drug candidates.

Preclinical Research Models and Methodological Considerations Excluding Clinical Trials

In Vitro Biological Activity Assessment Platforms

In vitro models are fundamental in early-stage drug discovery, providing a platform to assess the biological activity of compounds like benzothiazepine (B8601423) analogues in a controlled, non-living environment. These platforms include cell-based assays and biochemical enzyme assays.

Cell-Based Assays (e.g., cancer cell lines, microbial cultures, neuronal cells)

Cell-based assays are crucial for determining the cytotoxic and therapeutic potential of novel compounds. The benzothiazole (B30560) derivative PB11, for instance, has demonstrated significant cytotoxicity against human cancer cell lines. nih.gov In studies using U87 glioblastoma and HeLa cervix cancer cells, PB11 was found to be highly effective, with IC50 values (the concentration required to inhibit 50% of cell growth) of less than 50 nM. nih.gov Specifically, the IC50 for PB11 in U87 cells was estimated to be approximately 40 nM. nih.gov The compound induced classic signs of apoptosis, such as DNA fragmentation and nuclear condensation, even at this low concentration. nih.govresearchgate.net

The cytotoxic effects were quantified using MTT (2,5-diphenyl tetrazolium bromide) and lactate (B86563) dehydrogenase (LDH) assays, which measure cell viability. nih.gov Treatment of U87 cells with PB11 at concentrations of 10 nM, 100 nM, 1 µM, and 10 µM reduced cell viability to 85.91%, 37.25%, 19.23%, and 6.56%, respectively, compared to untreated cells. nih.gov Importantly, PB11 was observed to be less cytotoxic to non-cancer cells. nih.gov

Other benzothiazepine derivatives have been evaluated in different cell-based systems. In the field of neurodegeneration, analogues of CGP37157 have been studied for their neuroprotective actions in in vitro models, demonstrating cytoprotection. nih.gov Additionally, various 1,5-benzothiazepine (B1259763) derivatives have been screened for antimicrobial activity against bacterial and fungal cultures, with some compounds showing a broad spectrum of activity. wisdomlib.orgalnoor.edu.iq

Table 1: Cytotoxicity of Benzothiazole Derivative PB11 in U87 Cancer Cells
PB11 ConcentrationCell Viability (%)
10 nM85.91 ± 1.25
100 nM37.25 ± 4.02
1 µM19.23 ± 0.78
10 µM6.56 ± 0.15

Biochemical Enzyme Assays

Biochemical assays are employed to understand a compound's mechanism of action by measuring its effect on specific enzymes. For the benzothiazole derivative PB11, research indicates that its apoptotic effect in cancer cells is mediated through the suppression of the PI3K/AKT signaling pathway. nih.gov Western blot analysis confirmed that PB11 treatment down-regulated the cellular levels of PI3K and AKT, while up-regulating the activity of caspase-3 and caspase-9, key enzymes in the apoptotic cascade. nih.govresearchgate.net

The broader class of benzothiazepines has been investigated against various enzymatic targets. A series of 2,3-dihydro-1,5-benzothiazepine derivatives were assessed for their inhibitory activity against α-glucosidase, an enzyme relevant to diabetes. nih.gov These compounds, including one designated 11B which showed an IC50 value of 10.11 µM, were found to be more potent than the standard drug, acarbose (B1664774). nih.gov Kinetic studies of the most active derivatives in this series revealed a competitive mode of inhibition. nih.gov

In other studies, benzothiazepine derivatives have been evaluated as potential tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. acs.org These enzymatic assays, often coupled with kinetic studies using methods like the Lineweaver-Burk plot, provide detailed insights into the compound-enzyme interaction. acs.org

In Vivo Mechanistic Studies in Non-Human Models

Following promising in vitro results, compounds are often advanced to in vivo studies using non-human models to investigate their mechanisms and effects within a living organism.

Animal Models for Disease Mechanisms (e.g., neurodegeneration, inflammation, infection)

Animal models are indispensable for studying complex diseases and evaluating the therapeutic potential of new compounds. ambeed.comfrontiersin.org For instance, the antiseizure properties of the hybrid compound KA-11 and its analogues have been evaluated in several acute mouse seizure models, including maximal electroshock seizures (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and the 6 Hz seizure model, which mimics human focal epilepsy. nih.govresearchgate.net These studies demonstrated that KA-11 possesses strong antiseizure and neuroprotective properties. nih.gov

In the context of metabolic diseases, in vivo assays were conducted for 2,3-dihydro-1,5-benzothiazepine derivatives that showed α-glucosidase inhibition in vitro. nih.gov These animal studies provided further evidence of their potential as antidiabetic agents. Animal models are also employed to study the effects of compounds on the immune system and inflammation, where drug administration can be followed by measuring pain thresholds and cytokine production. wikipedia.org

Pharmacodynamic Studies in Animal Systems

Pharmacodynamic (PD) studies investigate what a drug does to the body, including the relationship between drug concentration and its effect. nih.gov In animal models, these studies can link the pharmacokinetics (what the body does to the drug) to the observed pharmacological effects. nih.gov For benzodiazepines, a related class of compounds, animal studies have been used to establish relationships between plasma concentration and a range of effects, from sedation to changes in locomotor activity. wikipedia.org For example, chronic administration of benzodiazepines in animals has been shown to decrease the turnover of neurotransmitters like noradrenaline, dopamine, and serotonin. wikipedia.org

While specific pharmacodynamic data for a "Benzothiazepine analog 11" is not detailed in the provided sources, the general approach involves administering the compound to animal models and measuring physiological and behavioral responses over time. nih.govnps.org.au These studies are critical for understanding the onset, duration, and intensity of a compound's effect, which is essential for further development.

Advanced Analytical Techniques for Compound Characterization and Purity

The synthesis of novel compounds like benzothiazepine analogues requires rigorous characterization to confirm their structure and assess their purity. A variety of advanced analytical techniques are employed for this purpose.

The structural confirmation of newly synthesized benzothiazepine derivatives is typically achieved using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools for elucidating the detailed molecular structure. nih.govijsra.net Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are the methods of choice for both the identification and quantification of these compounds and for assessing the purity of the synthesized product. nih.govijsra.net Gas chromatography coupled to mass spectrometry (GC-MS) is also considered a reference method for detection and quantification. nih.gov

These chromatographic and spectrometric techniques are essential for separating the target compound from any impurities or byproducts from the synthesis, ensuring that the material used in biological assays is of high purity and its identity is confirmed. ijsra.netijsra.net

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized benzothiazepine analogs. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, confirming that the target compound has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for elucidating the molecular structure of 1,5-benzothiazepine derivatives. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals in the NMR spectrum provide a detailed map of the atomic connectivity.

In the ¹H-NMR spectra of 2,4-disubstituted 2,3-dihydro-1,5-benzothiazepines, the protons on the seven-membered thiazepine ring exhibit characteristic patterns. The two non-equivalent protons of the methylene (B1212753) group at position C-3 typically appear as a pair of doublets of doublets, with signals observed in the range of δ 3.1–3.61 ppm. The proton at position C-2 (HX) also presents as a doublet of doublets, generally found further downfield between δ 5.15–5.3 ppm mdpi.com. The aromatic protons on the fused benzene (B151609) ring and any aryl substituents will appear in the expected aromatic region of the spectrum.

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. For the 2,3-dihydro-1,5-benzothiazepine core, characteristic signals for the C-2 and C-3 carbons of the thiazepine ring are typically observed between δ 58.6-59.2 ppm and δ 38.9-39.6 ppm, respectively researchgate.net. The imine carbon (C=N) of the thiazepine ring gives a characteristic signal in the downfield region, around δ 166.8-168.4 ppm researchgate.net.

Table 1: Representative NMR Spectral Data for a 2,3-dihydro-1,5-benzothiazepine Core Structure
NucleusPositionTypical Chemical Shift (δ) Range (ppm)Characteristic Multiplicity
¹HC-2 Proton (HX)5.15 - 5.30Doublet of Doublets (dd)
¹HC-3 Protons (HA, HB)3.10 - 3.61Doublet of Doublets (dd)
¹³CC-258.6 - 59.2-
¹³CC-338.9 - 39.6-
¹³CC=N (Imine Carbon)166.8 - 168.4-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for this class of compounds mdpi.comnih.gov. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular mass of the synthesized compound, confirming its elemental composition researchgate.net. Analysis of the fragmentation patterns can further corroborate the proposed structure.

Table 2: Mass Spectrometry Parameters for Benzothiazepine Analogs
ParameterDescription
Ionization TechniqueElectron Ionization (EI)
Mass AnalyzerTypically Quadrupole or Time-of-Flight (TOF)
Primary Data OutputMolecular Ion Peak (M⁺) and fragmentation pattern
PurposeConfirmation of Molecular Weight and Structural Integrity

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized compounds, ensuring that impurities from starting materials or side reactions are identified and quantified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of benzothiazepine derivatives. For chiral compounds like this compound, which may be synthesized as a specific enantiomer, chiral HPLC is crucial for determining the enantiomeric excess (ee) nih.gov. The purity of the compound is typically monitored by thin-layer chromatography (TLC) during the reaction and purification stages tsijournals.com. Final purity is quantified using HPLC, which provides high resolution and sensitivity. A typical HPLC setup involves a stationary phase (e.g., a C18 column), a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water, and a UV detector for analyte detection. The purity is determined by calculating the area percentage of the main peak in the chromatogram. For this compound, a high purity level (e.g., >97%) with a significant enantiomeric excess (e.g., 80% ee) would be indicative of a successful synthesis and purification process nih.gov.

Table 3: Representative HPLC Method Parameters for Purity Analysis
ParameterTypical Condition
Stationary PhaseChiral Stationary Phase (for ee determination); C18 silica (B1680970) gel (for purity)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Methanol and Water/Buffer
DetectorUV-Vis Detector
Primary OutcomePurity (%) based on peak area; Enantiomeric Excess (ee %)

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for Benzothiazepine (B8601423) Analogs

The therapeutic versatility of benzothiazepine derivatives, which exhibit anticancer, anti-inflammatory, and neuroprotective properties, suggests that their full range of biological targets has yet to be elucidated. nih.govnih.gov While known targets include calcium channels and various receptors, future research on Analog 11 will prioritize the identification of novel molecular partners to uncover new therapeutic applications and understand potential off-target effects.

Advanced methodologies are poised to drive this exploration. Techniques such as chemical proteomics, employing affinity-based probes derived from Analog 11, can isolate and identify its binding proteins directly from complex cellular lysates. Furthermore, high-throughput screening of genetic libraries (e.g., CRISPR-Cas9) in the presence of Analog 11 can reveal genes that either enhance or suppress its activity, thereby implicating specific cellular pathways. Structure-Activity Relationship (SAR) studies, which correlate modifications of the benzothiazepine scaffold with changes in biological activity, will remain crucial for designing more potent and selective derivatives and can provide clues to the nature of their molecular targets. nih.gov The insights gained from these approaches could reposition Benzothiazepine analog 11 for diseases with unmet needs, expanding its therapeutic potential beyond classical applications.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of benzothiazepine derivatives like Analog 11. nih.govnih.gov These computational tools can analyze vast datasets to build predictive models for various pharmacological and physicochemical properties, significantly accelerating the drug discovery pipeline. mdpi.comresearchgate.net

Predictive modeling can be applied to forecast the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of virtual compounds based on their chemical structure. By using algorithms such as deep neural networks (DNNs) or random forests, researchers can prioritize the synthesis of analogs with the most promising drug-like properties, thereby reducing time and resource expenditure. mdpi.com De novo drug design represents another frontier, where generative AI models can propose entirely novel benzothiazepine structures tailored to bind a specific biological target with high affinity and selectivity. xjtlu.edu.cn This approach moves beyond modifying existing templates and opens the door to discovering innovative chemical matter.

Compound Predicted Target Affinity (IC50, nM) Predicted Aqueous Solubility (logS) Predicted Blood-Brain Barrier Permeation (logBB) Predicted hERG Inhibition Risk
Analog 9 150 -3.5 -0.8 Moderate
Analog 10 85 -3.1 -0.5 Low
Analog 11 25 -2.8 -0.2 Low
Analog 12 40 -4.2 -1.1 Low

Development of Multifunctional Benzothiazepine Derivatives

Complex multifactorial diseases such as neuropathic pain and cancer often respond poorly to therapies that modulate a single target. nih.govnih.gov This has spurred the development of multifunctional or multi-target drugs, a strategy well-suited for the versatile benzothiazepine scaffold. The future development of Analog 11 will likely involve its strategic hybridization with other pharmacophores to create single-molecule entities capable of engaging multiple disease-relevant pathways simultaneously.

This approach involves designing hybrid molecules that combine the structural features of a benzothiazepine with those of other established drugs or ligands. For instance, research has shown success in creating dibenzothiazepine derivatives that act as both neurotransmitter reuptake inhibitors and opioid receptor agonists for treating neuropathic pain. nih.govresearchgate.net Following this paradigm, Analog 11 could be functionalized with moieties known to inhibit protein kinases, modulate inflammatory pathways, or interact with specific receptors. Such multifunctional compounds could offer superior efficacy and a reduced potential for drug-drug interactions compared to combination therapies. researchgate.net

Table 2: Conceptual Design of Multifunctional Derivatives Based on Analog 11

Derivative Concept Benzothiazepine Core Hybridized Pharmacophore Combined Biological Action Potential Therapeutic Area
Analog 11-A Analog 11 Kinase Inhibitor Moiety Calcium Channel Modulation + Anti-proliferative Oncology
Analog 11-B Analog 11 Anti-inflammatory Agent Neuroprotection + Inflammation Suppression Neurodegenerative Disease
Analog 11-C Analog 11 Serotonin Agonist Antidepressant + Anxiolytic Activity CNS Disorders

Harnessing Green Chemistry for Sustainable Analog Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound and its derivatives presents a significant opportunity to implement these sustainable practices. Traditional synthetic methods are often replaced by more efficient and environmentally benign alternatives that reduce waste, avoid hazardous solvents, and lower energy consumption. nih.gov

Recent research has demonstrated several green approaches for synthesizing the 1,5-benzothiazepine (B1259763) core. mdpi.com These include using recyclable solvents like polyethylene (B3416737) glycol (PEG-400) and catalysts such as bleaching earth, which can lead to high product yields in shorter reaction times. researchgate.netresearchgate.net Furthermore, energy sources like microwave and ultrasound irradiation have been employed to accelerate reactions, often providing better yields and purity compared to conventional heating methods. nih.gov Applying these green methodologies to the large-scale production of Analog 11 would not only be economically advantageous but also align with global sustainability goals.

Table 3: Comparison of Conventional vs. Green Synthesis Methods for a Benzothiazepine Derivative

Parameter Conventional Method Green Method (PEG-400/Bleaching Earth)
Solvent Volatile Organic Solvents (e.g., Toluene) PEG-400 (recyclable)
Catalyst Strong Acids/Bases Bleaching Earth (reusable)
Reaction Time 6-12 hours < 1 hour
Reaction Temperature High (Reflux) 60–80 °C
Product Yield 70-85% > 90%
Environmental Impact Higher Lower

Application of Analog 11 as a Probe in Biological Systems

Beyond its direct therapeutic potential, this compound can be developed into a powerful chemical probe to investigate complex biological processes. By chemically modifying the core structure with reporter tags, researchers can create tools for target validation, cellular imaging, and studying protein-ligand interactions in living systems.

For example, installing a fluorescent dye onto a non-critical position of Analog 11 would allow for real-time visualization of its subcellular localization and interaction with its biological targets using advanced microscopy techniques. Alternatively, attaching a "handle" like biotin (B1667282) or a clickable alkyne group would enable affinity purification experiments to confidently identify its binding partners. The development of radiolabeled versions of benzothiazepine-related structures has already demonstrated the feasibility of using these compounds for in vivo imaging and receptor targeting studies, providing a clear precedent for the application of a similarly modified Analog 11 as a versatile research tool. nih.gov

Q & A

Q. What ethical standards apply when publishing preclinical data for this compound?

  • Adhere to ARRIVE guidelines for animal studies, ensuring proper randomization and blinding. For human cell lines, verify ethical sourcing and include consent documentation in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.